5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Übersicht
Beschreibung
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C16H23BrN2O3 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Salicylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, commonly known as FLB 457 or isoremoxipride, is a compound of significant interest in pharmacology due to its potent biological activity, particularly its affinity for dopamine receptors. This article provides a detailed overview of its biological activity, including its synthesis, receptor binding affinity, and therapeutic implications.
- Molecular Formula : C16H23BrN2O3
- CAS Number : 107188-74-9
- Synonyms : FLB 457, Isoremoxipride
Synthesis and Structural Characteristics
The synthesis of FLB 457 involves the modification of benzoic acid derivatives to introduce the pyrrolidine moiety and bromine substitution. The compound's structure allows for significant interaction with dopamine receptors due to the presence of methoxy groups, which influence its pharmacological properties.
Dopamine Receptor Affinity
FLB 457 exhibits a high affinity for the dopamine D2 receptor, with an inhibition constant () of approximately 0.017 nM, indicating its potential as an antipsychotic agent. This high affinity is crucial for its effectiveness in modulating dopaminergic activity in the brain, which is implicated in various psychiatric disorders.
Antidopaminergic Properties
Research has demonstrated that FLB 457 can inhibit apomorphine-induced behavioral responses in animal models. This suggests that the compound may effectively reduce hyperactivity associated with dopaminergic overactivity, a common symptom in conditions like schizophrenia. Its antidopaminergic properties are attributed to its ability to bind selectively to D2 receptors without inducing significant extrapyramidal side effects typically associated with traditional antipsychotics .
Case Studies and Research Findings
- Behavioral Studies : In a study investigating the effects of FLB 457 on hyperactivity induced by dopamine agonists, it was found that the compound significantly reduced locomotor activity in rodent models. This reduction supports its potential use as an antipsychotic with a lower risk of side effects compared to conventional treatments .
- Receptor Binding Studies : Binding assays using radiolabeled FLB 457 demonstrated its high selectivity for D2 receptors over other neurotransmitter receptors. This selectivity is essential for minimizing unwanted side effects while maximizing therapeutic efficacy .
- Comparative Efficacy : When compared to other benzamide derivatives and salicylamides, FLB 457 showed comparable or superior efficacy in both in vitro and in vivo settings. For instance, it was noted that structural modifications in related compounds led to varying degrees of receptor affinity and biological activity, highlighting the importance of specific functional groups in determining pharmacological outcomes .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECXZXKVURFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910248 | |
Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107188-66-9 | |
Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.